2-Amino-5-methoxypyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHHAPNRIQLSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367935 | |
| Record name | 2-Amino-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13418-77-4 | |
| Record name | 2-Amino-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 5 Methoxypyrimidine and Its Key Precursors
Multi-Step Chemical Reactions for Synthesis
The journey to 2-amino-5-methoxypyrimidine is a multi-stage process that often begins with simpler, commercially available starting materials. These are systematically built up to the pyrimidine (B1678525) core, followed by the introduction of the requisite functional groups.
Condensation Reactions with Appropriate Starting Materials
A common strategy for constructing the pyrimidine ring is through condensation reactions. For instance, the synthesis of a related compound, 2-amino-5-chloropyrimidine, can be achieved through the condensation of starting materials like guanidines, formamidines, and amidines with suitable precursors. smolecule.com A patented method for preparing 2,4-dichloro-5-methoxypyrimidine (B27636) starts with the condensation of ethyl formate (B1220265) and solid sodium methoxide, followed by the addition of methyl methoxyacetate (B1198184). google.com The resulting intermediate is then cyclized with urea (B33335) in methanol (B129727) to yield 2,4-dihydroxy-5-methoxypyrimidine. google.com This dihydroxy pyrimidine then serves as a direct precursor for chlorination. google.com
Another approach involves the condensation of monosubstituted malonic acid diesters with guanidine (B92328) in the presence of sodium ethoxide to produce 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov These dihydroxypyrimidines are then converted to their corresponding dichlorinated analogs. nih.gov
Synthesis of Halogenated Pyrimidine Precursors
Halogenated pyrimidines are pivotal intermediates in the synthesis of this compound and other derivatives. The chlorine atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions to introduce amino, methoxy (B1213986), and other functional groups.
Preparation of 2,4-Dichloro-5-methoxypyrimidine as an Intermediate
2,4-Dichloro-5-methoxypyrimidine is a key building block in many synthetic routes. chemicalbook.com Its preparation is a critical step that has been optimized for efficiency and yield.
Another patented method describes the use of a chlorinating agent and an acid-binding agent to convert 2,4-dihydroxy-5-methoxypyrimidine to its dichlorinated counterpart. google.com The molar ratio of the dihydroxy pyrimidine to the chlorinating agent is typically in the range of 1:2 to 1:5, while the ratio to the acid-binding agent is between 1:1 and 1:3. google.com
A different approach involves the use of chlorine gas and phosphorus oxychloride for the chlorination of 2-thiol-4-hydroxyl-5-methoxypyrimidine, which is prepared from the condensation of ethyl formate and methyl methoxyacetate followed by cyclization with thiourea. patsnap.com
While not a direct synthesis of 2,4-dichloro-5-methoxypyrimidine, demethylation reactions are relevant in the broader context of modifying methoxy-substituted pyrimidines. For example, heating 2-amino-4,6-dimethoxy-pyrimidine hydrochloride can lead to the detachment of methyl chloride, yielding 2-amino-4-hydroxy-6-methoxy-pyrimidine. prepchem.com This highlights a potential side reaction or a deliberate synthetic step to alter the substitution pattern on the pyrimidine ring.
Chlorination Reactions of Pyrimidine Derivatives
Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine (B129847)
2-Amino-4-chloro-6-methoxypyrimidine is another vital halogenated precursor. alzchem.com A common method for its synthesis involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with an alkali metal alkoxide, such as sodium methoxide, or a mixture of an alkali metal hydroxide (B78521) and an alcohol. google.com This reaction is typically performed in a polar aprotic solvent like acetone (B3395972) at temperatures ranging from 5 to 60°C. google.com A key aspect of this process is the subsequent distillation of the solvent to precipitate the product, which allows for high yields and purity. google.com
For instance, 2-amino-4-chlorodifluoromethoxy-6-fluoropyrimidine can be reacted with sodium methylate in methanol at low temperatures (-10°C to 0°C) to produce 2-amino-4-chlorodifluoromethoxy-6-methoxypyrimidine in high yield. prepchem.com
The following table summarizes the key synthetic reactions and their conditions:
| Starting Material(s) | Reagent(s) | Product | Reaction Conditions | Yield |
| 2,4-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride, Triethylamine (B128534) | 2,4-Dichloro-5-methoxypyrimidine | Toluene, 160°C, 3h | High |
| 2,4-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride, Pyridine (B92270) | 2,4-Dichloro-5-methoxypyrimidine | Toluene, 160°C, 6h | High |
| 2-thiol-4-hydroxyl-5-methoxypyrimidine | Chlorine gas, Phosphorus oxychloride, Pyridine | 2,4-Dichloro-5-methoxypyrimidine | Dichloromethane, 30°C | Not specified |
| 2-amino-4,6-dichloropyrimidine | Sodium methoxide | 2-Amino-4-chloro-6-methoxypyrimidine | Polar aprotic solvent, 5-60°C | High |
| 2-amino-4-chlorodifluoromethoxy-6-fluoropyrimidine | Sodium methylate | 2-Amino-4-chlorodifluoromethoxy-6-methoxypyrimidine | Methanol, -10°C to 25°C | 96.6% |
Regioselective Synthesis Strategies
Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines, particularly when multiple reactive sites are present. For instance, in the functionalization of 2,4-dichloropyrimidines, substitution typically occurs at the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com
One strategy to achieve regioselectivity involves the dechlorination of 2,4-dichloropyrimidines to yield 2-chloropyrimidines. mdpi.com Another approach is the one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- acs.orgnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives through the reaction of 3,5-diamino-1,2,4-triazole with specific aryl butanediones or butenones. rsc.org The conditions of these Biginelli-like reactions, such as the use of acidic conditions or neutral ionic liquids, can be adjusted to favor the formation of specific regioisomers. rsc.org
A key precursor, 2-chloro-5-methoxypyrimidine, is utilized in the regioselective synthesis of aminoimidazopyrimidines when reacted with triflic anhydride (B1165640) and pyridine bases. clearsynth.com
Amination Reactions in Pyrimidine Synthesis
Amination is a fundamental process for introducing amino groups onto the pyrimidine ring, often serving as a crucial step in the synthesis of compounds like this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amino groups onto a pyrimidine ring. mdpi.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqmasterorganicchemistry.com The subsequent departure of a leaving group restores the aromaticity of the ring. uomustansiriyah.edu.iq The presence of electron-withdrawing groups on the pyrimidine ring accelerates the reaction. masterorganicchemistry.com
Halogenated pyrimidines are common substrates for SNAr reactions, allowing for the introduction of various nucleophiles. mdpi.com For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) can undergo SNAr amination reactions. mdpi.com
The choice of solvent and base significantly impacts the outcome of SNAr amination reactions. The solvent's polarity can affect the stability of the transition state, with more polar solvents often leading to higher reaction rates. preprints.org For instance, in the amination of fused pyrimidines, water was found to be a more effective medium than several alcoholic solvents. preprints.org
The base plays a crucial role in the reaction, and its selection can influence product yields. While organic bases can be inefficient in water, inorganic bases like potassium fluoride (B91410) have proven effective. nih.gov The alkalinity of the reaction medium can also determine the products, as seen in the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, where increased alkalinity from NaOH led to both amination and solvolysis products. mdpi.com In some cases, using triethylamine (TEA) in refluxing ethanol (B145695) provides suitable conditions for mono-substitution. mdpi.com
| Nucleophile | Solvent | Base | Product | Yield |
| Morpholine | Water | KF | 4-Morpholinopyrimidine | 70% nih.gov |
| Imidazole | Water | KF | 4-(Imidazol-1-yl)pyrimidine | 62% nih.gov |
| Benzimidazole | Water | KF | 4-(Benzimidazol-1-yl)pyrimidine | 83% nih.gov |
| Indoline | Ethanol | NaOH | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% mdpi.com |
One-Pot Synthetic Approaches
One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single flask, often without isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. rasayanjournal.co.in
A notable example is the catalyst-free, one-pot synthesis of 2-amino-4-hydrazinyl-6-methoxypyrimidine from 2-amino-4-chloro-6-methoxypyrimidine and hydrazine (B178648) hydrate (B1144303) in ethanol. mdpi.comscilit.com This intermediate can then be further reacted in the same pot with phenyl isothiocyanate derivatives to produce a variety of pyrimidine-based compounds. mdpi.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.inresearchgate.net These approaches focus on using safer solvents, reducing waste, and improving energy efficiency. researchgate.net
Environmentally Friendly Synthetic Routes
The development of environmentally benign synthetic methods is a key goal in modern chemistry. For pyrimidine synthesis, this includes the use of water as a solvent and the avoidance of hazardous reagents. nih.gov The reaction of heteroaryl chlorides, including those in the pyrimidine series, with amines in water in the presence of potassium fluoride provides a facile, transition-metal-free SNAr reaction. nih.gov This method is not only comparable to palladium-catalyzed coupling reactions but also operates under environmentally favorable conditions. nih.gov
One-pot, catalyst-free methods, such as the synthesis of 2-amino-4-hydrazinyl-6-methoxypyrimidine, contribute to greener synthesis by reducing the number of reaction steps and avoiding the need for a catalyst. mdpi.com
| Green Chemistry Approach | Description | Example |
| Use of Water as a Solvent | Replacing organic solvents with water reduces environmental impact and cost. nih.gov | SNAr amination of chloropyrimidines with amines in water. nih.gov |
| Catalyst-Free Reactions | Eliminates the need for potentially toxic and expensive catalysts. mdpi.com | One-pot synthesis of 2-amino-4-hydrazinyl-6-methoxypyrimidine. mdpi.comscilit.com |
| One-Pot Synthesis | Reduces waste and improves efficiency by combining multiple steps. rasayanjournal.co.in | Synthesis of pyrimidine derivatives from 2-amino-4-hydrazinyl-6-methoxypyrimidine and phenyl isothiocyanates. mdpi.com |
Catalyst-Free and Solvent-Free Methodologies
The pursuit of green chemistry has driven the development of synthetic protocols that minimize or eliminate the use of hazardous substances, including catalysts and solvents. Catalyst-free and solvent-free reactions offer significant advantages, such as reduced environmental impact, simplified work-up procedures, and often lower costs.
While specific research detailing a direct catalyst-free and solvent-free synthesis for this compound is not extensively documented, the principles are widely applied to the synthesis of related heterocyclic compounds. For instance, quantitative yields have been reported for Claisen-Schmidt reactions—a key reaction in derivatizing carbonyl compounds—conducted in the absence of solvent by grinding reactants with a solid base like sodium hydroxide. nih.govwikipedia.org This solid-state approach, often referred to as mechanochemistry, can lead to higher efficiency and selectivity. nih.gov
Furthermore, nucleophilic substitution reactions on activated heterocyclic systems, a common route to amino-substituted heterocycles, can sometimes proceed under mild, catalyst-free conditions, either neat or in non-traditional, greener solvents. commonorganicchemistry.com The synthesis of various pyrimidine derivatives has been achieved using environmentally friendly approaches, underscoring the chemical community's push towards sustainable practices. nih.gov The synthesis of certain 2-aminopyrimidine (B69317) derivatives has been successfully carried out via condensation reactions in the absence of solvents, highlighting the feasibility of this approach within this class of compounds. ajol.info
Derivatization Reactions of this compound Scaffolds
The this compound core is a versatile building block for creating more complex molecules with potential applications in various fields of chemical research. Derivatization often focuses on introducing new carbon-carbon bonds through well-established organic reactions.
Formation of Pyrimidine-based Chalcones via Claisen–Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates, and their formation is classically achieved through the Claisen-Schmidt condensation. wikipedia.orgscispace.comrasayanjournal.co.in This reaction involves the base-catalyzed condensation between an aldehyde and a ketone. wikipedia.orgmagritek.com To create a pyrimidine-based chalcone (B49325) from a this compound scaffold, a pyrimidine derivative bearing either a formyl group (an aldehyde) or an acetyl group (a ketone) is required.
Research has demonstrated the successful synthesis of pyrimidine-based chalcones using this methodology. proquest.commdpi.com In these examples, a substituted 2-amino-pyrimidine-5-carbaldehyde acts as the aldehyde component, which is condensed with a ketone like acetophenone (B1666503). proquest.commdpi.com For example, the reaction of 2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-carbaldehyde with acetophenone in ethanol, using sodium hydroxide as the base, yields the corresponding pyrimidine-chalcone. mdpi.com This process illustrates a viable route for elaborating the 2-amino-pyrimidine core into a chalcone structure. The reaction proceeds via the formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the pyrimidine-5-carbaldehyde. magritek.com Subsequent dehydration leads to the final α,β-unsaturated ketone product. magritek.com
Table 1: Synthesis of Pyrimidine-based Chalcones via Claisen-Schmidt Condensation
| Pyrimidine Reactant | Ketone Reactant | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-carbaldehyde | Acetophenone | NaOH / Ethanol | (E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one | 20% | mdpi.com |
| 2-amino-4-chloro-6-(ethyl(phenyl)aminopyrimidine-5-carbaldehyde | Acetophenone | NaOH / Ethanol | Pyrimidine-based chalcone | Low | proquest.com |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. researchgate.netacs.orgikm.org.my These reactions are highly applicable to the derivatization of the this compound scaffold, provided a suitable halogenated or organometallic precursor is used.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to pyrimidine systems containing both amino and methoxy groups. google.com A notable example is the direct Suzuki coupling of methyl 6-amino-5-methoxypyrimidine-4-carboxylate derivatives. Specifically, the reaction of a 2-chloro-substituted 6-aminopyrimidine with an arylboronic acid derivative proceeds in high yield using a palladium catalyst. google.com This demonstrates that the amino and methoxy groups are well-tolerated under these coupling conditions, allowing for the direct arylation of the pyrimidine ring without the need for protecting groups. google.comnih.gov The efficiency of such reactions can be high, with yields greater than 85% being achievable with palladium catalyst loadings below 2%. google.com
The Stille reaction, which couples an organotin compound with an organic halide, represents another versatile palladium-catalyzed method. commonorganicchemistry.comnrochemistry.com Though specific examples starting directly from a this compound derivative are less common in the provided literature, the reaction's general tolerance for a wide variety of functional groups suggests its applicability. nrochemistry.com The reaction typically involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond. nrochemistry.com
Table 2: Palladium-Catalyzed Suzuki Coupling of a this compound Derivative
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of 2-Amino-5-methoxypyrimidine, providing detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.
The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons. The protons on the pyrimidine (B1678525) ring (H-4 and H-6) are expected to appear as singlets in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the amino and methoxy (B1213986) substituents. The methoxy group protons (-OCH₃) will produce a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. The protons of the primary amine group (-NH₂) will present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbon atoms of the pyrimidine ring will resonate in the downfield region, with their chemical shifts indicating their electronic environment. The carbon attached to the methoxy group (C-5) and the one bearing the amino group (C-2) are significantly influenced by these substituents. The methoxy carbon itself will appear as a single peak in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures; actual experimental values may vary based on solvent and experimental conditions.)
| ¹H-NMR | ¹³C-NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H-4, H-6 | 8.0 - 8.5 | C-2 | 160 - 165 |
| -NH₂ | 5.0 - 7.0 (broad) | C-4 | 145 - 150 |
| -OCH₃ | 3.8 - 4.0 | C-5 | 140 - 145 |
| C-6 | 145 - 150 | ||
| -OCH₃ | 55 - 60 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pathways of this compound, which helps to confirm its structure. The compound has a molecular formula of C₅H₇N₃O and a molecular weight of approximately 125.13 g/mol researchgate.netresearchgate.net.
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of this compound is expected to involve the cleavage of its substituent groups. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of the methoxy radical (·OCH₃), which has a mass of 31 Da. researchgate.net Another potential fragmentation involves the complex rearrangement and cleavage of the pyrimidine ring.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₅H₇N₃O), the calculated monoisotopic mass is 125.058911855 Da. researchgate.net Experimental HRMS data is used to confirm this exact mass, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of the compound in complex mixtures, such as in metabolic or degradation studies.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | m/z (Predicted) | Notes |
| Molecular Ion | [C₅H₇N₃O]⁺ | 125 | Parent molecular ion (M⁺) |
| Fragment | [C₅H₄N₃O]⁺ | 124 | Loss of a hydrogen radical (M-1) |
| Fragment | [C₄H₄N₃]⁺ | 94 | Loss of a methoxy radical (·OCH₃) from M-H |
| Fragment | [C₄H₆N₂]⁺ | 82 | Loss of HCN from the [M-OCH₃]⁺ fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
The key functional groups and their expected vibrational frequencies are:
Amino group (N-H): Symmetrical and asymmetrical stretching vibrations are expected in the range of 3100-3500 cm⁻¹. For similar amino-pyrimidine compounds, these N-H stretches are observed clearly.
Aromatic C-H: Stretching vibrations typically appear just above 3000 cm⁻¹.
Aliphatic C-H (in -OCH₃): Stretching vibrations are found just below 3000 cm⁻¹.
Pyrimidine Ring (C=C and C=N): Stretching vibrations occur in the 1400-1600 cm⁻¹ region. researchgate.net
C-N Stretching: These vibrations are typically observed in the 1250-1350 cm⁻¹ range.
C-O Stretching (methoxy group): A strong, characteristic absorption band for the aryl-ether linkage is expected around 1000-1250 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3100 - 3500 |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C-H Stretch | Methoxy Group | 2850 - 2960 |
| C=C and C=N Stretch | Pyrimidine Ring | 1400 - 1600 |
| C-N Stretch | Amino & Ring | 1250 - 1350 |
| C-O Stretch | Aryl Ether | 1000 - 1250 |
X-ray Crystallography for Supramolecular Structure Elucidation
In the crystal structure of 2-amino-4,6-dimethoxypyrimidine (B117758), the molecules are linked by intermolecular N-H···N hydrogen bonds. The amino group acts as a double hydrogen bond donor, while the two nitrogen atoms within the pyrimidine ring act as acceptors.
This interaction creates a robust, chain-like structure. Specifically, one proton from the amino group (H2A) forms a hydrogen bond with a ring nitrogen (N1) of an adjacent molecule, while the second proton (H2B) bonds with the other ring nitrogen (N3) of a different neighboring molecule. These interactions result in the formation of a chain of fused rings, creating a stable, three-dimensional framework. It is highly probable that this compound would adopt a similar hydrogen-bonding motif, utilizing its amino group and ring nitrogens to form extended supramolecular assemblies.
Table 4: Hydrogen Bond Geometry in the Analogous Compound 2-Amino-4,6-dimethoxypyrimidine
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |
| N-H···N | 0.88 | 2.23 | 3.106 | 171 |
| N-H···N | 0.88 | 2.50 | 3.261 | 145 |
This detailed analysis underscores the power of combining various spectroscopic and crystallographic methods to build a comprehensive profile of a chemical compound like this compound.
Analysis of Hydrogen Bonding Networks
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification and purity assessment of this compound and its derivatives. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are routinely used.
For the isolation of derivatives, column chromatography on silica (B1680970) gel is a common method. clockss.orgmdpi.comsemanticscholar.org For instance, after synthesis, the crude product of a 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile derivative was purified by column chromatography on silica gel to yield the final product. clockss.org Similarly, various acyclic fleximer analogues with a 2-amino-4-methoxypyrimidine (B89509) core were purified multiple times by flash column chromatography on silica to achieve the desired purity. mdpi.comsemanticscholar.org
HPLC is a powerful tool for determining the purity of these compounds. It can be used to separate the main compound from any impurities or starting materials. google.comgoogle.com For example, the purity of 2-methoxy-5-aminopyridine, a related compound, was determined to be 98.93% by HPLC after synthesis and purification. google.com HPLC methods are often developed using reverse-phase columns, such as a hydrophilic C18 column, with a mobile phase gradient of an aqueous buffer and an organic solvent like methanol (B129727). google.com
Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is a highly sensitive and specific technique used for the identification and characterization of this compound and its derivatives, especially in complex mixtures. nih.govethz.chualberta.ca This method combines the separation power of liquid chromatography with the mass-analyzing capabilities of high-resolution tandem mass spectrometry.
LC-HRMS/MS has been instrumental in identifying this compound (AMP) as a degradation product of the sulfonamide antibiotic, sulfameter (B1682505). nih.gov In a study investigating the advanced oxidation of sulfameter, LC-HRMS/MS was used to identify ten new products, with AMP being confirmed by its standard. nih.gov The high resolution of the mass spectrometer allows for the determination of the elemental composition of the parent ion and its fragments, facilitating accurate identification.
The process typically involves separating the components of a mixture using liquid chromatography, followed by ionization of the separated compounds. The ionized molecules are then fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern, or tandem mass spectrum, serves as a "fingerprint" for the compound, which can be compared to spectral libraries for confident identification. ethz.ch This technique is particularly valuable in metabolomics and environmental analysis for identifying unknown compounds in complex biological or environmental samples. ualberta.caresearchgate.net
Computational Chemistry and Theoretical Investigations of 2 Amino 5 Methoxypyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com DFT calculations are used to determine various molecular properties by approximating the electron density of the system. For a molecule like 2-amino-5-methoxypyrimidine, methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to achieve reliable results. tandfonline.comresearchgate.net
Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. mdpi.com This process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, optimized structure. nih.gov For this compound, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles.
Table 1: Representative Geometrical Parameters from DFT Optimization This table illustrates the type of data obtained from geometry optimization. Specific values for this compound are not available in the searched literature.
| Parameter | Atom Connection | Expected Value (Å or °) |
|---|---|---|
| Bond Length | C-N (pyrimidine ring) | Data not available in searched literature |
| C-C (pyrimidine ring) | Data not available in searched literature | |
| C-N (amino group) | Data not available in searched literature | |
| C-O (methoxy group) | Data not available in searched literature | |
| Bond Angle | N-C-N (pyrimidine ring) | Data not available in searched literature |
| C-N-C (pyrimidine ring) | Data not available in searched literature | |
| H-N-H (amino group) | Data not available in searched literature | |
| Dihedral Angle | C-C-O-C (methoxy) | Data not available in searched literature |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be calculated. irjweb.com
Detailed FMO analysis for this compound has not been reported in the searched scientific literature. The table below illustrates the quantum chemical parameters that would be derived from such an analysis.
Table 2: Quantum Chemical Descriptors from HOMO-LUMO Analysis This table is illustrative. Specific values for this compound are not available in the searched literature.
| Parameter | Formula | Value (eV) |
|---|---|---|
| EHOMO | - | Data not available in searched literature |
| ELUMO | - | Data not available in searched literature |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available in searched literature |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in searched literature |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Data not available in searched literature |
| Electrophilicity Index (ω) | µ² / (2η) | Data not available in searched literature |
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com For this compound, one would expect negative potential regions to be concentrated around the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the methoxy (B1213986) group. Positive regions would likely be found near the hydrogen atoms of the amino group. researchgate.net
Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis This table illustrates the type of data obtained from NBO analysis. Specific values for this compound are not available in the searched literature.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N (ring) | π*(C-C) | Data not available in searched literature |
| LP(1) N (amino) | π*(C-N) (ring) | Data not available in searched literature |
| LP(2) O (methoxy) | σ*(C-C) (ring) | Data not available in searched literature |
Molecular Electrostatic Potential (MEP) Analysis
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr QSAR models are developed by calculating molecular descriptors (physicochemical, electronic, topological) and correlating them with experimental activity using statistical methods like multiple linear regression (MLR). nih.gov While specific QSAR studies featuring this compound were not identified in the searched literature, studies on other pyrimidine derivatives have successfully developed models to predict activities such as anticancer, antimalarial, and larvicidal effects. dergipark.org.trnih.govscielo.braip.org These models help in understanding which structural features are crucial for activity and can guide the design of new, more potent compounds.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. tandfonline.com This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The simulation results in a binding score, typically in kcal/mol, which estimates the strength of the interaction, and reveals specific contacts like hydrogen bonds and hydrophobic interactions with amino acid residues in the receptor's active site. researchgate.net
Although molecular docking studies specifically for this compound have not been reported in the searched literature, this molecule could be docked into various biological targets to explore its potential as an inhibitor or modulator. For instance, pyrimidine derivatives have been docked against targets like cholinesterases and carbonic anhydrases. nih.gov
Prediction of Binding Modes and Binding Energies
Computational methods are pivotal in predicting how this compound interacts with biological targets. Molecular docking simulations are a primary tool used to forecast the binding orientation (mode) and affinity (energy) of a ligand within the active site of a protein.
Detailed research findings from studies on similar pyrimidine-based compounds illustrate the methodologies applied. For instance, molecular docking studies on pyrimidine antagonists for receptors like the human DP G-Protein Coupled Receptor (GPCR) have been performed to identify the most important interactions for binding. caltech.edu In such studies, a starting compound is docked into the receptor's binding site, and then variations are computationally created and assessed to predict compounds with improved binding affinity. caltech.edu One such study predicted that modifications to a pyrimidine derivative could improve the binding energy by 1.4 kcal/mol, a prediction that was later confirmed experimentally. caltech.edu
Software such as AutoDock Vina and FRED (Fast Rigid Exhaustive Docking) are commonly employed for these predictions. AutoDock Vina utilizes a hybrid scoring function to calculate the free energy of binding (ΔG), which indicates the stability of the ligand-protein complex. nih.gov For example, docking studies on 2-Amino-5-methylpyridine, a structurally related compound, yielded a predicted binding energy of -3.32 kcal/mol, indicating a favorable interaction. tandfonline.comresearchgate.net These computational approaches allow for the high-throughput screening of derivatives and the rational design of molecules with enhanced biological activity.
Table 1: Examples of Predicted Binding Energies for Related Pyrimidine and Pyridine (B92270) Derivatives This table illustrates the type of data generated from computational binding studies. The specific values are for related compounds, not this compound itself.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Computational Method/Program |
|---|---|---|---|
| 2-Amino-5-methylpyridine | Rigid Protein Receptors | -3.32 | Docking with B3LYP/6-311++G(d,p) basis set |
| Modified 2-Methoxypyrimidine (B189612) | Human DP Receptor | - (Improved by 1.4) | HierDock |
| Fleximer Guanine (B1146940) Base | HIV-1 Nucleocapsid Protein | - (Comparable to Guanine) | FRED with Chemgauss4 |
Studies on Proton Transfer Reactions and Tautomerism
Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration in the study of heterocyclic compounds like this compound. The presence of the amino group at the C2 position makes amino-imino tautomerism the most probable form for this molecule. researchgate.net This involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms.
In contrast, related compounds lacking exchangeable protons show limited tautomerism. For example, 2-iodo-5-methoxypyrimidine (B12287287) exists predominantly in a single tautomeric form because it does not have a proton-donating group attached to the ring. smolecule.com Conversely, pyrimidine derivatives with hydroxyl groups, such as 2-amino-5,6-dimethylpyrimidin-4-one, can undergo keto-enol tautomerization, with studies showing a strong preference for the keto form in the solid state. nih.gov The stability of different tautomers can be significantly influenced by the solvent environment. researchgate.net Computational studies using quantum chemical methods can predict the relative energies of these tautomeric forms, providing insight into their equilibrium populations under various conditions.
Excited State Intramolecular Proton Transfer (ESIPT)
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been excited by light. mdpi.com This process often results in the formation of an excited tautomer that fluoresces at a significantly longer wavelength (a large Stokes shift) compared to the initial molecule. mdpi.comrsc.org
For ESIPT to occur, a molecule must possess both a proton-donating group and a proton-accepting group positioned to form an intramolecular hydrogen bond. mdpi.com In this compound, the amino group can potentially act as the proton donor, while a pyrimidine ring nitrogen can act as the acceptor.
Studies on analogous pyrimidine derivatives provide strong evidence for this potential. For example, the compound 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (AMPCE) was found to exhibit a large Stokes-shifted ESIPT emission, whereas the parent molecule without certain functional groups did not. nih.govdntb.gov.ua This difference was attributed to the functional groups increasing the acidity of the proton donor and the basicity of the proton acceptor in the excited state, which facilitates the proton transfer. nih.gov Similarly, in 2-(2′-hydroxyphenyl)pyrimidines, photoexcitation leads to a rapid proton transfer from the hydroxyl group to a pyrimidine nitrogen, which can result in either emission quenching or a new emission band. acs.org Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), are crucial for mapping the potential energy surfaces of the ground and excited states to understand and predict ESIPT phenomena. nih.gov
Theoretical Predictions of Molecular Properties
Computational chemistry provides a powerful avenue for predicting the fundamental molecular properties of this compound. Methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets are used to calculate its structural, electronic, and chemical properties. tandfonline.comresearchgate.net
These calculations can determine the optimized molecular geometry, including bond lengths and angles, and predict vibrational frequencies that can be compared with experimental IR and Raman spectra. Electronic properties such as the dipole moment, polarizability (α), and first hyperpolarizability (β) can be computed to understand the molecule's response to electric fields. tandfonline.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and optical properties. tandfonline.comresearchgate.net Other properties, such as Mulliken charge distribution, can reveal the electrostatic potential and identify reactive sites within the molecule. researchgate.net
Table 2: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇N₃O | PubChem |
| Molecular Weight | 125.13 g/mol | PubChem nih.gov |
| Topological Polar Surface Area (TPSA) | 61.03 Ų | ChemScene chemscene.com |
| XLogP3 | -0.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem |
Pharmacological and Biological Activity Research of 2 Amino 5 Methoxypyrimidine Derivatives
Antimicrobial Activity
The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Pyrimidine (B1678525) derivatives, including those of 2-Amino-5-methoxypyrimidine, have shown promise in this area. researchgate.neteurjchem.comresearchgate.net
Antibacterial Properties
Studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity against a range of pathogenic bacteria. For instance, Schiff base derivatives synthesized from the condensation of 2-amino-4-chloro-6-methoxypyrimidine (B129847) with various aromatic aldehydes have been screened for their antibacterial efficacy. researchgate.neteurjchem.com These compounds displayed potent activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella species. researchgate.neteurjchem.comheteroletters.org The activity of these compounds was found to be concentration-dependent. researchgate.net
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Staphylococcus aureus | Potent | researchgate.neteurjchem.com |
| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Escherichia coli | Potent | researchgate.neteurjchem.com |
| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Bacillus subtilis | Potent | researchgate.neteurjchem.com |
| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Klebsiella pneumoniae | Potent | researchgate.neteurjchem.comheteroletters.org |
| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Pseudomonas aeruginosa | Potent | researchgate.neteurjchem.comheteroletters.org |
| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Salmonella spp. | Potent | researchgate.neteurjchem.com |
Antifungal Properties
In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal potential. researchgate.neteurjchem.com The same Schiff base derivatives mentioned previously were tested against several fungal species, including Candida albicans, Candida tropicalis, and Aspergillus fumigatus. researchgate.neteurjchem.com The results indicated that these compounds possess potent antifungal activity against the tested strains. researchgate.neteurjchem.com This dual antibacterial and antifungal activity makes them interesting candidates for the development of broad-spectrum antimicrobial agents.
| Compound | Fungal Strain | Activity Level | Reference |
|---|---|---|---|
| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Candida albicans | Potent | researchgate.neteurjchem.com |
| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Candida tropicalis | Potent | researchgate.neteurjchem.com |
| Schiff base derivatives of 2-amino-4-chloro-6-methoxypyrimidine | Aspergillus fumigatus | Potent | researchgate.neteurjchem.com |
Antiviral Properties, including Anti-HIV Activity
The antiviral activity of pyrimidine derivatives has been a significant area of research, with a particular focus on their potential against the Human Immunodeficiency Virus (HIV). researchgate.netznaturforsch.comresearchgate.net
The HIV reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drugs. acs.org A number of this compound derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). znaturforsch.comresearchgate.net For instance, a series of 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine derivatives were synthesized and tested for their in vitro anti-HIV activity in MT-4 cells. znaturforsch.comresearchgate.net Among the synthesized compounds, two derivatives, compounds 10 and 11, were identified as inhibitors of HIV-1 replication. znaturforsch.comresearchgate.net Compound 10 exhibited an EC50 of >1.23 µg/mL and a CC50 of 12.30 µg/mL, resulting in a selectivity index of 10. znaturforsch.comresearchgate.net Compound 11 showed an EC50 of >2.92 µg/mL and a CC50 of 17.52 µg/mL, with a selectivity index of 6. znaturforsch.comresearchgate.net These findings highlight the potential of this class of compounds as a scaffold for the development of new anti-HIV agents.
| Compound | Target | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Compound 10 (a 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine derivative) | HIV-1 Replication | >1.23 | 12.30 | 10 | znaturforsch.comresearchgate.net |
| Compound 11 (a 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine derivative) | HIV-1 Replication | >2.92 | 17.52 | 6 | znaturforsch.comresearchgate.net |
Anticancer and Antitumor Properties
The development of novel anticancer agents is a critical area of pharmaceutical research. Pyrimidine derivatives have shown significant potential as anticancer and antitumor agents, with some acting through the induction of apoptosis in cancer cells. researchgate.netresearchgate.net
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a vital process for normal tissue development and maintenance, and its dysregulation is a hallmark of cancer. One strategy in cancer therapy is to induce apoptosis in malignant cells. Research has shown that a novel derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide (termed 2-14), can sensitize colon cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis. nih.gov This compound was found to promote the expression of Death Receptor 5 (DR5) in an ERK-dependent manner, which in turn enhances TRAIL-mediated activation of caspase-8 and subsequent apoptosis. nih.gov Furthermore, the study revealed that this derivative enhances the ubiquitination and proteasome-mediated degradation of survivin, an anti-apoptotic protein. nih.gov In a murine model of TRAIL-resistant colon cancer, administration of this compound led to an upregulation of DR5, a reduction in survivin expression, and a synergistic effect with TRAIL in inhibiting tumor growth. nih.gov These findings suggest that such derivatives can act as sensitizers for TRAIL-induced apoptosis and could be valuable in the treatment of TRAIL-resistant colon cancers. nih.gov
Targeting Inflammatory Kinases (TBK1 and IKKε) in Obesity-Related Cancers
Inflammation is increasingly recognized as a key factor linking obesity to an elevated risk of developing certain cancers. The noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, are key players in inflammatory signaling pathways. semanticscholar.orgmdpi.com These kinases are induced in fatty tissues and the liver in response to a high-fat diet, initiating a counter-inflammatory response that paradoxically can promote oncogenic phenotypes. mdpi.comnih.gov
Research has identified that TBK1 and IKKε are involved in promoting cell proliferation, survival, and autophagy in various cancers. semanticscholar.org For instance, in a mouse model of breast cancer combined with diet-induced obesity, the inhibition of TBK1 and IKKε with the FDA-approved drug amlexanox (B1666007) was shown to delay tumor formation. embopress.org This highlights the therapeutic potential of targeting these kinases in obesity-related cancers.
Specifically, in human breast cancer tissues, a significant correlation has been observed between the expression levels of IKKε and the inflammatory grade of the tumors. embopress.org This finding further solidifies the link between inflammation, IKKε activity, and breast cancer. The inhibition of these kinases presents a promising strategy to mitigate the cancer risk associated with obesity. embopress.org
Anti-inflammatory Activity
Derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through their ability to modulate key inflammatory mediators.
Inhibition of Immune-Induced Nitric Oxide Generation
Nitric oxide (NO) is a signaling molecule that plays a complex role in inflammation. While it is essential for various physiological processes, excessive production by inducible nitric oxide synthase (iNOS) during an inflammatory response can contribute to tissue damage. mdpi.comscirp.org Therefore, inhibiting iNOS-mediated NO production is a valid anti-inflammatory strategy. nih.gov
Studies have shown that certain pyrimidine derivatives can effectively inhibit the production of nitric oxide in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). For example, a 2-amino-4-picoline derivative of a Monascus pigment demonstrated a 48.4% inhibition of NO production in Raw 264.7 macrophage cells with high cell viability, indicating low cytotoxicity. mdpi.com Further investigation revealed that this derivative suppressed the expression of iNOS in a dose-dependent manner. mdpi.com While not a direct derivative of this compound, this research supports the potential of the broader aminopyrimidine class to modulate NO-mediated inflammation.
Cyclooxygenase-2 (COX-2) Inhibitory Activities
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. nih.govrsc.org Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. rsc.org
Several studies have demonstrated the potential of pyrimidine derivatives as selective COX-2 inhibitors. mdpi.comnih.gov For instance, a series of pyrimidine-5-carbonitrile derivatives were synthesized and showed potent COX-2 inhibitory activity, with some compounds exhibiting inhibitory action nearly comparable to the selective COX-2 inhibitor Celecoxib (B62257). mdpi.com Another study on pyrazolo[3,4-d]pyrimidine derivatives also identified compounds with significant COX-2 inhibitory effects. nih.gov
Specifically, some pyridopyrimidinone derivatives have shown superior COX-2 inhibitory activity (IC50 = 0.67–1.02 µM) compared to celecoxib (IC50 = 1.11 µM). These findings underscore the potential of the pyrimidine scaffold, including derivatives of this compound, in the design of novel and effective COX-2 inhibitors for the management of inflammatory conditions.
Table 2: COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Series | Most Active Compounds | IC50 (µM) vs. COX-2 | Reference |
| Pyrimidine-5-carbonitriles | 3b, 5b, 5d | 0.20, 0.18, 0.16 | mdpi.com |
| Pyridopyrimidinones | IIId, IIIf, IIIg, IIIi | 0.67–1.02 | |
| Pyrano[2,3-d]pyrimidines | 5, 6 | 0.04 | rsc.org |
| Pyrimidine-pyridine hybrids | 29 | 0.25 | rsc.org |
| This table compiles data from various studies on pyrimidine derivatives. |
Neurological Applications
The versatility of the pyrimidine scaffold extends to the field of neurology, with research exploring its potential in treating neurodegenerative diseases.
Treatment of Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta plaques and neurofibrillary tangles in the brain. mdpi.comgoogle.com The pyrimidine nucleus has been identified as a valuable scaffold in the development of multi-target agents for Alzheimer's disease. nih.gov
Research into pyrimidine derivatives has focused on their ability to inhibit various targets implicated in the pathology of Alzheimer's disease. These targets include cholinesterases (AChE and BuChE), β-secretase (BACE-1), and kinases such as glycogen (B147801) synthase kinase-3β (GSK-3β) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govmdpi.com For example, certain N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their thio-analogues have been studied for their inhibitory potential against a panel of kinases relevant to Alzheimer's disease. nih.gov
Furthermore, a study on various pyrimidine compounds demonstrated their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with KI values in the micromolar range. nih.gov The development of multi-target ligands based on the pyrimidine structure is a promising strategy for creating more effective treatments for complex neurodegenerative diseases like Alzheimer's. mdpi.com
Enzyme Inhibition Studies
The structural framework of this compound has proven to be a valuable starting point for developing inhibitors against various enzymes implicated in a range of diseases.
β-Glucuronidase is an enzyme whose increased activity is linked to conditions such as colon cancer and urinary tract infections. mdpi.comsemanticscholar.org Consequently, its inhibition is a significant area of pharmaceutical research. A series of twenty-seven 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated for their in vitro β-glucuronidase inhibitory activity. mdpi.com
Among the tested compounds, five showed inhibitory activity with IC₅₀ values ranging from 2.8 µM to 300.25 µM. mdpi.com Notably, one derivative, compound 24 , exhibited exceptionally potent activity with an IC₅₀ of 2.8 ± 0.10 µM, making it many times more effective than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.comsemanticscholar.org Other compounds, such as 8 and 9 , also showed significant inhibition. mdpi.com This study identified 2-aminopyrimidines as a new and potent class of β-glucuronidase inhibitors. semanticscholar.org
| Compound | Inhibitory Potency (IC₅₀, µM) | Reference |
|---|---|---|
| Compound 24 | 2.8 ± 0.10 | mdpi.comsemanticscholar.org |
| Compound 8 | 72.0 ± 6.20 | mdpi.com |
| Compound 9 | 126.43 ± 6.16 | mdpi.com |
| Compound 23 | 257.0 ± 4.18 | mdpi.com |
| Compound 22 | 300.25 ± 12.5 | mdpi.com |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | mdpi.comsemanticscholar.org |
Bacimethrin (B1211710) (4-amino-5-hydroxymethyl-2-methoxypyrimidine), a naturally occurring analogue of the thiamin pyrimidine, demonstrates antibiotic activity against various bacteria and yeast. researchgate.netresearchgate.netnih.gov Its toxicity stems from its action as a thiamin antimetabolite. researchgate.netnih.gov
The mechanism involves the conversion of bacimethrin by endogenous thiamin biosynthetic enzymes into 2'-methoxythiamin pyrophosphate. nih.govnih.gov This altered coenzyme then inhibits a subset of essential thiamin pyrophosphate (TPP)-dependent enzymes. nih.gov In Escherichia coli, the enzymes identified as targets for inhibition by 2'-methoxythiamin pyrophosphate are α-ketoglutarate dehydrogenase, transketolase, and deoxy-D-xylulose-5-phosphate synthase. nih.govnih.gov This inhibition disrupts critical metabolic pathways, leading to the observed antimicrobial effect. nih.gov
Bruton's tyrosine kinase (Btk) is a crucial regulator in B cell receptor signaling pathways, making it a prime target for treating autoimmune diseases and certain cancers. nih.govgoogle.com Several amino pyrimidine derivatives have been developed as potent and selective Btk inhibitors. google.comgoogle.com
The discovery of LOU064 (remibrutinib), a potent and highly selective covalent Btk inhibitor, involved the synthesis of 6-Amino-4-chloro-5-methoxypyrimidine as a key intermediate. acs.org Remibrutinib is noted for its high selectivity, which is attributed to its ability to bind to an inactive conformation of Btk. acs.orgmdpi.com It has demonstrated potent target occupancy and dose-dependent efficacy in preclinical models of arthritis and is under investigation for treating autoimmune diseases. acs.orgmdpi.com
The development of such inhibitors highlights the utility of the aminopyrimidine scaffold in creating targeted therapies. google.com For instance, one compound characterized by a bis(2-methoxyethyl)amino)acetamido moiety on an anilino group was found to inhibit the Btk enzyme with an IC₅₀ value of 20 nM. mdpi.com
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Compound with bis(2-methoxyethyl)amino)acetamido moiety | Btk | 20 nM | mdpi.com |
Thiamin Antimetabolite Activity
Structure-Activity Relationship (SAR) Studies
Understanding how molecular structure influences biological activity is fundamental to drug design. SAR studies on this compound derivatives have provided key insights into optimizing their inhibitory effects.
Modifications to the substituents on the pyrimidine core and its associated side chains have been shown to have a profound impact on biological activity.
For β-Glucuronidase Inhibition : The presence of donor or acceptor functionalities is considered important for potent inhibitory activity. mdpi.comsemanticscholar.org
For Btk Inhibition : The nature of the linker between the pyrimidine core and other parts of the molecule is critical. In the development of LOU064, replacing a linker oxygen atom with a nitrogen atom resulted in a tenfold loss of potency. acs.org Furthermore, while an (S)-pyrrolidine linker led to a potent inhibitor, the corresponding (R)-enantiomer was not well-tolerated. acs.org
For Acetylcholinesterase Inhibition : SAR studies on dual-binding inhibitors revealed that the length of the aliphatic linker and the nature of the aromatic groups are crucial. acs.org For example, inserting a halogen atom (Cl, F, Br) in the para position of a terminal phenyl ring caused a drastic reduction in inhibitory potency against EeAChE. acs.org
For Antidiabetic Activity : In a series of pyrimidine derivatives evaluated as α-glucosidase and α-amylase inhibitors, the presence of an electron-withdrawing group on a phenyl ring was found to be significant. mdpi.comscilit.com A fluorine substituent, in particular, was identified as beneficial for inhibitory activity, which was attributed to its hydrogen bonding capacity and lipophilic nature. mdpi.comscilit.com
For Antimicrobial Activity : Studies on other pyrimidine derivatives have shown that substituents such as dimethylamino, dichlorophenyl, and fluorine on a phenyl ring at the 4th position can lead to better antimicrobial activity. heteroletters.org
These findings underscore the importance of subtle structural modifications in fine-tuning the biological and pharmacological profiles of this compound derivatives for various therapeutic targets.
In Vitro and In Vivo Efficacy Studies
The therapeutic potential of novel chemical entities is often initially suggested by in vitro activity, but their true promise is revealed through in vivo efficacy studies. For derivatives of this compound, research has progressed to preclinical trials in various animal models to evaluate their biological effects in a complex physiological system. These studies are crucial for understanding how these compounds behave within a living organism, providing insights into their potential as therapeutic agents for a range of diseases, including cancer and viral infections. Investigations in animal models have demonstrated notable efficacy, such as tumor growth inhibition and reduction in metastasis, validating the findings from initial cell-based assays. nih.gov
Preclinical trials utilizing animal models have been instrumental in assessing the in vivo efficacy of this compound derivatives. These studies provide a critical bridge between laboratory discoveries and potential clinical applications.
Derivatives of 2-aminopyrimidine have shown significant antitumor and antimetastasis effects in various mouse models. nih.gov One notable study focused on 6-substituted 5-N,N-(hexamethylene)amiloride (HMA) analogs, which are designed to inhibit the urokinase plasminogen activator (uPA), a key enzyme in cancer cell invasion and metastasis. nih.gov A derivative featuring a 2-methoxypyrimidine (B189612) group, compound 26 , was evaluated in an experimental mouse model of late-stage lung metastasis using luciferase-tagged HT-1080 human fibrosarcoma cells. nih.gov The results from this model demonstrated a reduction in lung metastases, supporting the compound's potential as an antimetastatic agent. nih.gov Another potent uPA inhibitor from this class, a 2-aminopyrimidine derivative known as 32 , was identified as the most potent inhibitor in the study, highlighting the importance of the 2-aminopyrimidine scaffold. nih.gov
In the context of neuroblastoma, the 2-aminopyrimidine core is present in inhibitors of cyclin-dependent kinases (CDKs). mdpi.com The compound BI 2536 , a PLK1 inhibitor, has been investigated for its activity against neuroblastoma both in vitro and in vivo. mdpi.com Preclinical studies in SCID mice bearing IMR-32 and SK-N-AS neuroblastoma xenografts confirmed its antitumor activity. mdpi.com
Furthermore, research into other pyrimidine derivatives has shown promising in vivo outcomes. For instance, 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid has been tested in animal models, where it was found to reduce tumor growth rates, supporting its efficacy against certain cancers. In the realm of infectious diseases, pyrimidine derivatives have also been evaluated. One drug candidate, compound 24 , displayed potent activity against both H37Ra and H37Rv strains of tuberculosis (TB) in vivo, along with acceptable toxicity at high oral doses in mice. nih.gov Another derivative, compound 65 , which targets the influenza PB2_cap binding domain, showed potent anti-influenza virus efficacy in in vivo models. nih.gov
The administration of 5-Aza-2'-deoxycytidine to normal mice was observed to primarily affect the count of blood leukocytes and bone marrow myeloid cells. nih.gov The compound's administration also influenced DNA synthesis in the spleen of mice, initially causing a depression which was followed by an enhancement of thymidine (B127349) uptake. nih.gov
The following tables summarize the preclinical in vivo efficacy data for selected this compound derivatives and related pyrimidine compounds.
Table 1: In Vivo Efficacy of Pyrimidine Derivatives in Oncology Models
| Compound/Derivative | Animal Model | Cancer/Cell Line Model | Key In Vivo Efficacy Findings | Reference(s) |
| Compound 26 (2-methoxypyrimidine analog) | Mouse | HT-1080 Human Fibrosarcoma (Lung Metastasis) | Demonstrated reductions in lung metastases. | nih.gov |
| BI 2536 (2-aminopyrimidine core) | SCID Mice | IMR-32 and SK-N-AS Neuroblastoma Xenografts | Showed significant antitumor activity. | mdpi.com |
| 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid | Animal Models | Cancer Models | Reduced tumor growth rates compared to control groups. |
Table 2: In Vivo Efficacy of Pyrimidine Derivatives in Infectious Disease and Other Models
| Compound/Derivative | Animal Model | Disease Model | Key In Vivo Efficacy Findings | Reference(s) |
| Compound 24 | Mouse | Tuberculosis (H37Ra & H37Rv strains) | Displayed potent activity against TB strains. | nih.gov |
| Compound 65 | Animal Models | Influenza Virus | Exhibited potent anti-influenza virus efficacy. | nih.gov |
| 5-Aza-2'-deoxycytidine | Normal Mice | Hematopoiesis/DNA Synthesis | Affected blood leukocyte and bone marrow myeloid cell counts; modulated DNA synthesis in the spleen. | nih.gov |
Applications in Materials Science and Agrochemicals
Development of Novel Materials
The pyrimidine (B1678525) core is a subject of interest in materials science for creating polymers and functional coatings. Its derivatives are utilized for their potential to impart specific properties such as durability, thermal stability, and specialized functionalities to various materials.
While direct applications of 2-amino-5-methoxypyrimidine in polymers are still an emerging area of research, related pyrimidine structures are integral to synthesizing functional monomers. For instance, compounds like 2-amino-4-hydroxy-6-methylpyrimidine (B160893) are used to create 2-ureido-4[1H]-pyrimidone (UPy)-based functional monomers, which are building blocks for supramolecular polymers. rsc.org These monomers are notable for their quadruple hydrogen bonding capabilities, which can introduce self-healing properties and enhanced mechanical strength into polymer networks. rsc.org Similarly, pyrimidine-based boronic acids are recognized for their value in materials science, often for use in Suzuki coupling reactions to create complex polymer structures. cymitquimica.com
A significant application in materials science involves the use of pyrimidine derivatives to enhance the properties of textiles. Research has demonstrated that chloropyrimidine compounds, such as the related 2,4-dichloro-5-methoxypyrimidine (B27636) (DMP), can be grafted onto cotton fabrics to impart durable anti-pilling properties. mdpi.comresearchgate.netresearchgate.net Pilling is the formation of small, tangled balls of fiber on a fabric's surface, which affects its appearance and feel. researchgate.net
In these studies, an emulsion of the chloropyrimidine compound is applied to the cotton fabric, where it chemically bonds (grafts) onto the cellulose (B213188) fibers. mdpi.comresearchgate.net This modification crosslinks the surface fibers, preventing them from easily loosening and forming pills during washing and wear. The treatment has been shown to be highly effective and durable. mdpi.comresearchgate.net
| Parameter | Finding | Source(s) |
| Modifying Compound | 2,4-dichloro-5-methoxypyrimidine (DMP) | mdpi.comresearchgate.net |
| Treated Material | Cotton Fabric | mdpi.comresearchgate.netresearchgate.net |
| Achieved Anti-Pilling Grade | Grade 3-4 | mdpi.comresearchgate.netresearchgate.net |
| Durability | Maintained grade after 10 washing cycles | mdpi.comgrafiati.com |
| Additional Benefit | Enhanced dyability of the modified fabric | researchgate.netgrafiati.com |
The results indicated that the anti-pilling grade of the treated cotton could be increased to 4-5 initially and remained at a durable grade of 3-4 even after 10 washes. mdpi.comresearchgate.net Furthermore, this modification was found to improve the dyeing properties of the cotton fabric. researchgate.netgrafiati.com
Polymers and Coatings with Enhanced Durability and Functionality
Agrochemical Applications
The pyrimidine scaffold is a cornerstone in the agrochemical industry. Derivatives of this compound are crucial intermediates in the synthesis of a range of products designed to protect crops and manage plant growth. alzchem.comchemimpex.com
Pyrimidine derivatives are widely used in the formulation of herbicides and fungicides due to their potent biological activity.
Herbicides: 2,4-Dichloro-5-methoxypyrimidine, a closely related derivative, is a key intermediate in the production of modern, high-efficiency, and low-toxicity herbicides. google.compatsnap.comgoogle.com It serves as a primary raw material for synthesizing compounds like 2-amino-5,8-dimethoxy mdpi.comCurrent time information in Bangalore, IN.scispace.comtriazolo[1,5-c]pyrimidine, which is the basis for certain substituted benzosulfonamide herbicides. google.com Furthermore, the broader class of 2-aminopyrimidines is fundamental to the structure of many sulfonylurea herbicides. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) is a known environmental transformation product of several commercial herbicides, including Rimsulfuron, Sulfosulfuron, and Nicosulfuron, highlighting the importance of this chemical moiety. nih.gov
Fungicides: The aminopyrimidine structure is also a key feature in many fungicidal compounds. Research has focused on synthesizing novel pyrimidine derivatives that exhibit significant activity against a wide range of plant pathogenic fungi. nih.govsemanticscholar.org For example, pyrimidine amine derivatives have shown good inhibitory action against fungi such as Botrytis cinerea and Rhizoctonia solani. semanticscholar.org The mechanism often involves the inhibition of essential fungal enzymes, such as acetohydroxyacid synthase (AHAS). researchgate.net
| Agrochemical Class | Related Pyrimidine Intermediate/Derivative | Target Application/Pest | Source(s) |
| Herbicide | 2,4-Dichloro-5-methoxypyrimidine | Precursor for triazolopyrimidine herbicides | google.compatsnap.com |
| Herbicide | 2-Amino-4,6-dimethoxypyrimidine | Core structure of sulfonylurea herbicides | nih.gov |
| Herbicide | N-arylsulfonyl-N'-pyrimidinylureas | Broad weed control (pre- and post-emergence) | google.com |
| Fungicide | 2-Amino-4,6-dimethoxypyrimidine derivatives | Fungal pathogens | nih.gov |
| Fungicide | Pyrimidine amine derivatives | Alternaria solani, Botrytis cinerea, etc. | semanticscholar.org |
Development of Herbicides and Fungicides
Dyestuff Intermediates
The chemical reactivity of aminopyrimidines makes them valuable intermediates in the synthesis of dyes. fishersci.fi Related compounds such as 2-amino-4-chloropyrimidine (B19991) and 2-amino-4-chloro-6-methoxypyrimidine (B129847) are explicitly identified as intermediates for the dyestuff industry. fishersci.fialibaba.com These molecules can be chemically altered to produce a variety of colored compounds. Additionally, the modification of fabrics with pyrimidine derivatives, as seen in the anti-pilling treatment of cotton, can also enhance the material's ability to take up reactive dyes, leading to more vibrant and lasting colors. researchgate.netgrafiati.com
Environmental and Degradation Studies
Advanced Oxidation Processes for Wastewater Treatment
Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies designed to mineralize persistent organic pollutants into simpler, less harmful substances. kirj.eewaterandwastewater.com These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). kirj.eewaterandwastewater.com Due to their high oxidation potential, hydroxyl radicals can aggressively attack and degrade a wide array of recalcitrant organic compounds, such as sulfonamide antibiotics, which are often found as residuals in aquatic environments. kirj.eenih.gov
Identification of Degradation Products and Pathways
The elucidation of degradation pathways and the identification of intermediate products are critical for assessing the efficacy of AOPs in wastewater treatment. In the context of sulfonamide degradation, 2-Amino-5-methoxypyrimidine has been unequivocally identified as a transformation product.
During the advanced oxidation of the antibiotic sulfameter (B1682505) (SME) using an Fe3O4/peroxodisulfate system, researchers utilized liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) to identify the resulting byproducts. nih.govresearchgate.net Among ten newly identified products, the presence of this compound was confirmed through comparison with an analytical standard. nih.govresearchgate.netresearchgate.net Its formation is a direct result of the cleavage of the S-N bond in the parent sulfameter molecule.
Table 1: Identification of this compound in AOP-based Degradation of Sulfameter
| Parent Compound | AOP System | Key Degradation Product Identified | Analytical Method | Reference |
| Sulfameter (SME) | Fe3O4/Peroxodisulfate (PDS) | This compound (AMP) | LC-HRMS/MS | nih.govresearchgate.net |
Fenton-like Reactions in Sulfonamide Degradation
The Fenton reaction is a cornerstone of AOPs, involving the generation of potent hydroxyl radicals (•OH) from hydrogen peroxide (H2O2) catalyzed by ferrous ions (Fe²⁺). waterandwastewater.comconicet.gov.ar The generally accepted mechanism is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ conicet.gov.ar
A key aspect of this process is the subsequent "Fenton-like" reaction, where ferric ions (Fe³⁺) are reduced back to ferrous ions (Fe²⁺), for instance, by reacting with excess H₂O₂, allowing the catalytic cycle to continue. conicet.gov.aromu.edu.tr This regeneration of the iron catalyst is fundamental to the sustained efficiency of the process. omu.edu.tr
Fenton and Fenton-like systems have been widely applied to the degradation of various sulfonamide antibiotics in water. nih.govresearchgate.net For example, the Fe3O4/peroxodisulfate system used to degrade sulfameter, which produced this compound, is considered a Fenton-like process. nih.govresearchgate.net Studies on various sulfonamides have demonstrated high removal efficiencies, often achieving degradation rates between 95% and 99.7% under optimized conditions of pH and reagent concentrations. nih.govresearchgate.net The effectiveness of these reactions is typically highest in acidic conditions (pH 3-5), as higher pH levels can lead to the precipitation of iron as ferric hydroxide (B78521), reducing catalyst availability and process efficiency. mdpi.comiosrjournals.org
Table 2: Examples of Fenton and Fenton-like Systems for Sulfonamide Degradation
| Sulfonamide(s) | Fenton/Fenton-like System | Achieved Degradation | Reference |
| Sulfamethazine (SMT) | Photo-Fenton (Fe²⁺/H₂O₂/UV) | High degradation rate achieved | conicet.gov.ar |
| Sulfathiazole (STZ) | Fenton (Fe²⁺/H₂O₂), Photo-Fenton | Up to 100% degradation reported | researchgate.netmdpi.com |
| Sulfadiazine (SDZ) | Photo-Fenton (Fe(III)-oxalate/H₂O₂) | >70% degradation at pH 6 | researchgate.net |
| Sulfamethoxazole (SMX) | Photo-Fenton (Fe3S4/H₂O₂/Vis-UV) | 100% degradation within 10 minutes (Vis) | bucea.edu.cn |
| 8 Sulfonamides including Sulfameter | Fenton-like (Fe3O4/Peroxodisulfate) | 95% - 99.7% | nih.govresearchgate.net |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain moderate temperatures (80–100°C) during condensation to avoid side reactions.
- Catalyst Purity : Use anhydrous sodium ethylate to enhance reaction efficiency.
- Post-Synthesis Purification : Employ vacuum sublimation or recrystallization from ethanol to achieve >95% purity .
Advanced: How can computational methods resolve contradictions in reported reaction mechanisms for this compound synthesis?
Answer:
Discrepancies in reaction pathways (e.g., competing substitution vs. elimination mechanisms) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates to identify the most thermodynamically favorable pathway .
- Molecular Dynamics Simulations : Model solvent effects (e.g., ethanol vs. dioxane) on reaction kinetics to explain yield variations .
- Crystallographic Database Mining : Cross-reference the Cambridge Structural Database (CSD) to validate proposed hydrogen-bonding patterns in intermediates .
Example : and describe divergent halogenation conditions; DFT can clarify whether POCl₃ or PCl₅ is more selective for 4,6-dichloro substitution.
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 260 nm) to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 140.1 .
Advanced: What strategies mitigate byproduct formation during the phosphorus oxychloride-mediated halogenation step?
Answer:
Common byproducts (e.g., over-chlorinated derivatives) arise from excessive POCl₃ use or prolonged heating. Mitigation approaches include:
- Stoichiometric Control : Limit POCl₃ to 2.2 equivalents to prevent 2,4,6-trichloro contamination .
- Stepwise Temperature Ramping : Start at 50°C, then increase to 80°C gradually to favor selective substitution.
- In Situ Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .
Data Note : reports 67% yield after optimization, while uncontrolled conditions drop yields to <40% due to byproducts.
Basic: How does the substitution pattern on the pyrimidine ring influence the compound’s physicochemical properties?
Answer:
The 5-methoxy and 2-amino groups significantly alter properties:
- Solubility : Methoxy enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-substituted pyrimidines .
- Basicity : The amino group increases pKa (≈8.5) versus unsubstituted pyrimidine (pKa ≈1.3), affecting protonation in biological assays .
- Thermal Stability : Methoxy substitution raises the melting point (300°C) due to hydrogen-bonding networks .
Q. Comparative Table :
| Property | This compound | 4-Amino-5-methylpyrimidine |
|---|---|---|
| Melting Point (°C) | 300 | 154–159 |
| Solubility in DMSO (g/L) | 12.5 | 8.2 |
| pKa | 8.5 | 7.9 |
| Data from |
Advanced: How is this compound utilized in designing enzyme inhibitors for antidiabetic or anticancer research?
Answer:
The compound serves as a scaffold for structure-activity relationship (SAR) studies:
- Antidiabetic Applications : Functionalize the 4-position with cyclohexylamino or benzylthio groups to enhance α-glucosidase inhibition (IC₅₀ < 10 µM) .
- Anticancer Screening : Introduce electron-withdrawing groups (e.g., -CN) at the 6-position to modulate topoisomerase II inhibition .
- In Vitro Assays : Use HepG2 or MCF-7 cell lines with MTT assays to evaluate cytotoxicity. Pre-treat compounds with liver microsomes to assess metabolic stability .
Case Study : reports 4-amino-2-(cyclohexylamino)-6-phenyl-pyrimidine-5-carbonitrile as a lead compound with 85% enzyme inhibition at 50 µM.
Advanced: What analytical workflows reconcile discrepancies in reported melting points or spectral data across studies?
Answer:
Contradictions (e.g., melting points ranging from 290–305°C) require:
- Differential Scanning Calorimetry (DSC) : Verify thermal behavior under inert atmospheres to exclude decomposition effects .
- X-ray Crystallography : Resolve polymorphic forms; highlights hydrogen-bonding variations affecting thermal properties.
- Interlaboratory Validation : Cross-check NMR spectra using standardized solvents (e.g., DMSO-d₆) and internal references (TMS) .
Note : and attribute melting point variations to residual solvents or crystalline defects.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (irritant risk: R36/37/38) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of phosphorus oxychloride vapors .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Regulatory Compliance : Follow GHS Category 3 guidelines for acute toxicity (oral LD₅₀ > 500 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
